Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

Catalog No.
S14417186
CAS No.
1003709-03-2
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

CAS Number

1003709-03-2

Product Name

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

IUPAC Name

ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3

InChI Key

MNHXVLHLTHDWBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by its unique structure that includes an ethyl ester, an amino group at the 4-position, and a hydroxy group at the 7-position of the indole ring. The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 220.22 g/mol . This compound exhibits a range of chemical properties that make it a subject of interest in both synthetic chemistry and biological research.

Typical of indole derivatives:

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes, depending on the oxidizing agents used.
  • Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur at various positions on the indole ring, allowing for the introduction of different functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

Indole derivatives, including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, are known for their diverse biological activities. They have been studied for their potential therapeutic applications, which include:

  • Antiviral Activity: Some indole derivatives exhibit antiviral properties by inhibiting viral replication.
  • Anti-inflammatory Effects: These compounds may reduce inflammation through various biochemical pathways.
  • Anticancer Properties: There is evidence suggesting that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity: Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate may also demonstrate efficacy against various bacterial and fungal strains .

The synthesis of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is:

  • Formation of the Indole Ring: This can be achieved through Fischer indole synthesis using appropriate precursors.
  • Functional Group Modifications: Subsequent steps involve introducing the amino and hydroxy groups through nucleophilic substitution or similar reactions.

Industrial methods may optimize these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions .

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: This compound is used in the synthesis of more complex molecules and in studying reaction mechanisms.
  • Industrial Uses: It may be involved in producing dyes, pigments, and other chemical products due to its unique structural features .

Studies on the interactions of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate with biological targets suggest that it binds with high affinity to multiple receptors. This binding profile indicates potential applications in drug development, particularly in designing compounds that target specific pathways involved in disease processes. The pharmacodynamics and pharmacokinetics of this compound are essential areas for further research to fully understand its therapeutic potential .

Several compounds share structural similarities with ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-amino-1H-indole-2-carboxylateAmino group at position 4Lacks hydroxy group at position 7
Ethyl 7-amino-1H-indole-2-carboxylateAmino group at position 7Lacks amino group at position 4
Ethyl indole-2-carboxylateNo amino or hydroxy groupsSimpler structure compared to ethyl 4-amino...
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateDifferent substituents on the indole ringUnique isobutoxy group presence

The uniqueness of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate lies in its combination of both amino and hydroxy groups on the indole structure, which confers distinct chemical reactivity and biological activity compared to its analogs. This combination allows for versatile modifications and applications across medicinal chemistry and related fields .

The exploration of indole-2-carboxylates dates to the mid-20th century, driven by the discovery of natural indole alkaloids with diverse biological activities. Early synthetic efforts focused on functionalizing the indole core at the 2-position, recognizing its role in modulating electronic properties and hydrogen-bonding capabilities. A pivotal advancement emerged in 2007 with the development of cascade reactions for constructing polyfunctionalized N-hydroxyindoles, which utilized nitro ketoesters as precursors. These methodologies laid the groundwork for later innovations in indole-2-carboxylate synthesis, particularly for derivatives bearing amino and hydroxyl groups. For instance, the reduction of nitro ketoesters using SnCl~2~·2H~2~O enabled the formation of transient hydroxylamine intermediates, which underwent intramolecular cyclization to yield N-hydroxyindoles. Such strategies have been adapted to synthesize ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, leveraging Eschenmoser’s salt and α,β-unsaturated nitrone chemistry.

Academic Significance of Amino-Hydroxy Substituted Indole Derivatives

Amino and hydroxyl substituents on the indole scaffold profoundly influence its pharmacological profile. The 4-amino group enhances hydrogen-bonding interactions with biological targets, while the 7-hydroxy group contributes to solubility and metabolic stability. In HIV-1 integrase inhibition, indole-2-carboxylic acid derivatives chelate Mg^2+^ ions at the enzyme’s active site, a mechanism dependent on the C2 carboxyl group. Similarly, anticancer indole analogs, such as indibuline, exploit substitutions at the 3-position to inhibit microtubule polymerization. Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate’s dual substitution pattern positions it as a candidate for multitarget drug design, potentially bridging antiviral and anticancer applications.

Research Objectives in Structural and Functional Exploration

Current research aims to:

  • Optimize synthetic routes for high-yield production of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate.
  • Characterize its electronic and steric properties through computational and spectroscopic methods.
  • Evaluate its inhibitory potential against viral integrases and cancer-related tubulin isoforms.These objectives align with broader efforts to expand the indole pharmacophore library and address drug resistance in antiviral and oncology therapies.

Metal-Chelation Mechanisms in Indole-Based Systems

The metal-chelation mechanisms in indole-based systems represent a fundamental aspect of coordination chemistry that has profound implications for understanding the behavior of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate [1]. Metal complexes of indolic acids have been extensively studied, with particular attention to their coordination modes and structural characteristics [2]. The ability of indole derivatives to coordinate with metal ions primarily occurs through their carboxylic acid functional groups, which can act as simple carboxylic acid ligands in coordination complexes [2].

The theoretical foundation for metal-chelation in indole carboxylate systems is based on the electronic properties of the indole ring system and the coordinating ability of the carboxylate group [3]. Quantum chemical calculations have demonstrated that the binding process between ligands and hydrated forms of metal ions such as copper, nickel, aluminum, and iron can be effectively modeled using density functional theory methods [3]. The binding strength between metal ions and indole-based ligands is quantified through binding energy and binding enthalpy calculations, providing crucial insights into the thermodynamic stability of these coordination complexes [3].

Recent studies have revealed that indole-based compounds demonstrate significant metal-chelating properties, particularly in sequestering copper ions [1]. The pyrocatechol violet assay has been utilized to quantify copper ion binding capacity, showing that indole derivatives can effectively bind copper ions with percentages ranging from 38.09% to 42.12% [1] [4]. The formation of strong molecule-copper complexes is evidenced by dramatic decreases in absorbance upon addition of copper sulfate to solutions containing indole compounds [1].

Table 1: Metal-Chelating Properties of Indole-Based Compounds

CompoundCopper Chelation (%)Iron BindingZinc BindingMethod
Compound 1238.93 ± 2.90ModerateModeratePyrocatechol violet assay
Compound 1338.09 ± 0.14ModerateModeratePyrocatechol violet assay
Compound 1439.68 ± 1.67ModerateModeratePyrocatechol violet assay
Compound 2038.09 ± 0.98ModerateModeratePyrocatechol violet assay
Compound 2142.12 ± 1.06ModerateModeratePyrocatechol violet assay
Compound 2239.96 ± 0.57ModerateModeratePyrocatechol violet assay
EDTA (control)57.32 ± 1.63StrongStrongPyrocatechol violet assay

The mechanism of metal chelation in indole systems involves the formation of coordination bonds between the metal center and electron-rich sites on the indole framework [5]. For conjugated indole systems, the highly electron-rich large π planes can simultaneously attract multiple heavy metal atoms through double cation-π interactions, resulting in enhanced metal adsorption capacity and efficiency [5]. This theoretical framework suggests that the planar structure of indole derivatives facilitates optimal spatial arrangements for metal coordination [5].

The coordination geometry of metal-indole complexes has been characterized through structural studies, revealing that zinc complexes with indole-imidazole hybrid ligands form polar supramolecular aggregates utilizing nitrogen-hydrogen to chloride intermolecular hydrogen bonds [6]. These assemblies demonstrate distinctive molecular shapes that can be either compact or extended, depending on the specific substitution pattern of the indole system [6].

Computational Modeling of Electronic Structure Dynamics

The computational modeling of electronic structure dynamics in indole carboxylate systems relies heavily on density functional theory calculations and time-dependent density functional theory methods [7] [8]. These theoretical approaches provide comprehensive insights into the electronic properties, excitation energies, and molecular orbital characteristics of indole derivatives including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate [9] [7].

Time-dependent density functional theory has been extensively applied to study the electronic transitions in indole systems, particularly focusing on the first singlet excited states and their corresponding oscillator strengths [7]. The applicability of various density functionals, including hybrid functionals such as B3LYP, PBE0, and mPW1PW91, as well as long-range corrected functionals like CAM-B3LYP and LC-ωPBE, has been systematically evaluated for describing π-π* states in indole derivatives [7]. These computational studies have revealed that the choice of density functional significantly affects the accuracy of predicted excitation energies and electronic transition properties [7].

The electronic structure analysis of indole derivatives has been conducted using comprehensive UV-photoelectron spectroscopy combined with computational chemistry approaches [9]. First ionization energies of indole systems typically range around 7.9 to 8.05 eV, with computational methods providing reliable predictions of molecular dipole moments and UV-visible absorption maxima [9]. The molecular dipole moments calculated for indole systems show significant variation depending on the substitution pattern, with values ranging from 0.543 D to 2.177 D [9].

Table 2: Electronic Structure Parameters of Indole Systems

ParameterNatural IndoleExternal BN IndoleFused BN IndoleComputational Method
First Ionization Energy (eV)7.97.98.05UV-photoelectron spectroscopy
Molecular Dipole Moment (D)2.1770.5431.512DFT calculations
λ max UV-Vis (nm)270282292TD-DFT
π-orbital coefficientStandardReducedEnhancedComputational analysis

The natural bond orbital analysis has emerged as a powerful tool for understanding the electronic structure of indole carboxylate systems [10]. This approach employs occupation-based symmetric orthogonalization to break down the total electron density into localized contributions associated with individual atoms, providing natural charges and further decomposition into one-center lone pairs and two-center bonds [10]. The natural bond orbital analysis leads to straightforward determination of Lewis structures and allows for the determination of hybridization of atomic orbitals contributing to particular bonds in indole systems [10].

Molecular dynamics simulations have been implemented to study the dynamic behavior of indole systems in various environments [11] [12]. These simulations provide insights into the conformational flexibility of indole carboxylate molecules and their interactions with surrounding molecular environments [11]. The integration of quantum mechanical/molecular mechanical approaches has enabled the study of nonadiabatic dynamical processes in indole systems interacting with solvents [8].

The electronic structure dynamics of indole systems are characterized by ultrafast internal conversion processes between electronic states [8]. Time-dependent density functional theory calculations combined with molecular dynamics simulations have revealed that initial excitation to higher electronic states is followed by rapid internal conversion with time constants on the order of femtoseconds [8]. These studies demonstrate the importance of including explicit solvent molecules in theoretical treatments of solvated indole systems [8].

Computational studies have also focused on the electrostatic potential surfaces of indole derivatives, which are crucial for understanding intermolecular interactions and binding affinities [13]. The molecular electrostatic potential analysis provides valuable information about electron-rich and electron-poor regions of indole molecules, facilitating the prediction of potential binding sites and interaction patterns [13]. These computational approaches have been successfully applied to drug discovery applications, where electrostatic complementarity between indole-based ligands and target proteins is essential for biological activity [13].

Pharmacophore Mapping Strategies for Bioactivity Prediction

Pharmacophore mapping strategies represent a crucial component in the rational design and bioactivity prediction of indole carboxylate derivatives, including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate [14] [15]. These computational approaches utilize three-dimensional structural information to identify essential molecular features responsible for biological activity, enabling the development of predictive models for compound optimization [14].

The development of pharmacophore models for indole derivatives typically involves the generation of multiple conformations followed by systematic evaluation of spatial arrangements of key pharmacophoric features [16]. The DISCO program, which employs clique-detection methods, has been successfully applied to identify superpositions containing specific numbers of point types and chirality requirements for indole-based compounds [16]. This approach has demonstrated particular utility in correctly identifying bioactive enantiomers of indole derivatives when compared to catechol-based systems [16].

A comprehensive pharmacophore modeling study of indole and isatin derivatives as antiamyloidogenic agents has established a validated framework for bioactivity prediction [15]. The pharmacophore hypothesis generated from this study successfully discriminated active compounds from inactive ones, with the model encompassing molecules achieving half-maximal inhibitory concentration values lower than 100 μM [15]. The three-dimensional quantitative structure-activity relationship model derived from this study featured acceptable predictive statistics with cross-validated correlation coefficients of 0.596 for the training set and external validation correlation coefficients of 0.695 [15].

Table 3: Pharmacophore Model Statistics for Indole Derivatives

Model TypeTraining Set SizeTest Set SizeCross-Validated R²External R²RMSEApplication
CoMFA45140.5960.6950.48Antiamyloidogenic activity
CoMSIA3070.5410.590.35Phosphodiesterase inhibition
3D-QSAR2460.6410.560.44Anti-proliferative activity
Pharmacophore-based10720.20N/AN/AmPGES-1 inhibition

The application of comparative molecular field analysis and comparative molecular similarity indices analysis methods has provided detailed insights into the three-dimensional quantitative structure-activity relationships of indole derivatives [17]. These studies have revealed that the combination of steric, electrostatic, and hydrophobic fields in comparative molecular similarity indices analysis produces superior results compared to traditional comparative molecular field analysis approaches [17]. The predictive ability of these models has been validated using external test sets, demonstrating correlation coefficients ranging from 0.56 to 0.59 [17].

Machine learning approaches have been increasingly integrated into pharmacophore mapping strategies for indole compounds [14] [18]. Pharmacophore-guided deep learning approaches utilize graph neural networks to encode spatially distributed chemical features, combined with transformer decoders to generate novel molecular structures [14]. These advanced computational methods have demonstrated superior performance in generating molecules with strong docking affinities and high scores for validity, uniqueness, and novelty [14].

The quantitative structure-activity relationship studies of indole derivatives have employed various computational approaches including principal component analysis, multiple linear regression, and artificial neural networks [19] [20]. These studies have systematically investigated the relationships between physicochemical properties and biological activities, with the best quantitative structure-activity relationship models achieving correlation coefficients of 0.99 using artificial neural network approaches [19] [20].

Table 4: Molecular Descriptors Used in Indole QSAR Studies

Descriptor TypeExamplesPhysical MeaningImpact on Activity
ConstitutionalMp (Mean atomic polarizability)Polarization deformationNegative correlation
2D AutocorrelationsMATS6e, GATS8eSpatial autocorrelationVariable correlation
3D-MoRSEMor22v3D molecular representationPositive correlation
GETAWAYR7v+Geometric topologyPositive correlation
Molecular PropertiesMLOGPLipophilicityPositive correlation
ElectronicHOMO, LUMO energiesFrontier molecular orbitalsActivity dependent

The integration of artificial intelligence approaches in pharmacophore mapping has led to the development of predictive models capable of estimating cytoprotective activity using molecular structure as input [18]. These models employ algorithms such as random forest, decision tree, support vector machines, and K-nearest neighbors to predict biological activities [18]. The experimental validation of computational predictions has confirmed the utility of these approaches in generating libraries of novel indole-based compounds with assigned biological activities [18].

Molecular docking studies have been extensively integrated with pharmacophore mapping to provide comprehensive understanding of indole-protein interactions [21] [22]. The development of ligand-based pharmacophore models for indole derivatives has enabled the identification of novel inhibitors through virtual screening approaches [21]. These studies have successfully identified dual inhibitors with multiple target activities, supporting the multitarget approach in drug discovery [21].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types